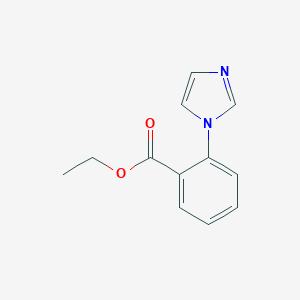

Ethyl 2-(1H-imidazol-1-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 2-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-4-6-11(10)14-8-7-13-9-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOGBVKQBZZPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560594 | |

| Record name | Ethyl 2-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117296-92-1 | |

| Record name | Ethyl 2-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(1H-imidazol-1-yl)benzoate: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(1H-imidazol-1-yl)benzoate, a key heterocyclic building block in synthetic and medicinal chemistry. We delve into its core physicochemical properties, provide a detailed, field-proven protocol for its synthesis via copper-catalyzed N-arylation, and explore its spectroscopic signature. Furthermore, this document discusses the molecule's chemical reactivity, potential derivatization pathways, and its emerging significance as an intermediate for drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction and Chemical Identity

This compound (CAS No. 117296-92-1) is a bifunctional organic molecule incorporating an ethyl benzoate moiety and an imidazole ring.[1][2][3] The structure features an N-aryl bond connecting the C2 position of the benzene ring to the N1 position of the imidazole heterocycle. This arrangement of an aromatic ester and a nitrogen-rich heterocycle makes it a valuable intermediate. The imidazole motif is a ubiquitous pharmacophore found in numerous biologically active compounds, while the ethyl benzoate group serves as a versatile handle for further chemical transformations.[4]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 117296-92-1 | [1][2][3][5] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2][6] |

| Molecular Weight | 216.24 g/mol | [1][3][5] |

| IUPAC Name | This compound | [2][3] |

| Appearance | Light yellow liquid / Crystalline solid | [7][8] |

| Storage | Sealed in dry, room temperature | [1][9] |

| Computed XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Synthesis Pathway: The Ullmann Condensation

The formation of the C(aryl)-N(imidazole) bond is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation or a modern variation thereof.[10][11] This reaction class is a cornerstone of synthetic chemistry for creating N-aryl heterocycles.[12] The traditional Ullmann reaction required harsh conditions, but modern protocols, employing specific ligands and soluble copper sources, allow the reaction to proceed under milder temperatures with greater functional group tolerance.[4][11]

Mechanistic Rationale

The generally accepted mechanism for the Ullmann N-arylation involves a Cu(I)/Cu(III) catalytic cycle.[11]

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (Ethyl 2-iodobenzoate) to form a Cu(III) intermediate.

-

Coordination & Deprotonation: The imidazole, often facilitated by a base, coordinates to the copper center.

-

Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, yielding the desired product, this compound, and regenerating the Cu(I) catalyst.

The choice of ligand (e.g., a diamine or phenanthroline derivative) is crucial as it stabilizes the copper intermediates and accelerates the catalytic cycle.[4] The base (e.g., Cs₂CO₃) is essential for deprotonating the imidazole N-H, increasing its nucleophilicity.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is a robust, lab-validated procedure adapted from established methodologies for N-arylation of imidazoles.[4][10][13]

Materials:

-

Ethyl 2-iodobenzoate (1.0 equiv)

-

Imidazole (1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

1,10-Phenanthroline (0.2 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous Toluene or N,N-Dimethylformamide (DMF)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

-

Add imidazole (1.2 equiv) to the flask.

-

Evacuate and backfill the flask with the inert gas three times.

-

Via syringe, add the anhydrous solvent (Toluene or DMF) followed by Ethyl 2-iodobenzoate (1.0 equiv).

-

Place the sealed flask in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Combine the organic filtrates and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Ullmann Condensation Workflow for Synthesis.

Spectroscopic and Structural Characterization

While experimental spectra should be obtained for confirmation, the structural features of this compound allow for a reliable prediction of its key spectroscopic data points.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) ~9.0-7.0: Multiple signals corresponding to the 3 protons of the imidazole ring and the 4 protons of the ortho-substituted benzene ring. The imidazole C2-H proton is typically the most downfield. δ (ppm) ~4.4: Quartet (2H) for the -OCH₂- of the ethyl group. δ (ppm) ~1.4: Triplet (3H) for the -CH₃ of the ethyl group.[14] |

| ¹³C NMR | δ (ppm) ~165: Carbonyl carbon (C=O) of the ester. δ (ppm) ~140-120: Signals for the aromatic and imidazole carbons. δ (ppm) ~61: Methylene carbon (-OCH₂-) of the ethyl group. δ (ppm) ~14: Methyl carbon (-CH₃) of the ethyl group.[8] |

| FT-IR | ν (cm⁻¹) ~3100: Aromatic C-H stretch. ν (cm⁻¹) ~1720: Strong C=O stretch (ester). ν (cm⁻¹) ~1600, 1500: C=C and C=N stretching from aromatic and imidazole rings. ν (cm⁻¹) ~1250: C-O stretch (ester).[15] |

| Mass Spec. | (ESI+) m/z: 217.09 [M+H]⁺, 239.07 [M+Na]⁺. Molecular Ion Peak at 216.09. |

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for further chemical modification, making it a versatile synthetic intermediate.

-

Ester Functional Group: The ethyl ester is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidic workup will yield the corresponding carboxylic acid, 2-(1H-imidazol-1-yl)benzoic acid. This acid can then participate in a wide range of coupling reactions.

-

Amidation: Reaction with primary or secondary amines, often under heating or with coupling agents (e.g., EDC, HATU), can produce a diverse library of amides.

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-(1H-imidazol-1-yl)phenyl)methanol.

-

-

Imidazole Ring: While the N1 position is substituted, the carbon atoms (C2, C4, C5) of the imidazole ring can undergo reactions such as electrophilic halogenation or metalation-substitution, although this may require specific activating or directing groups.

Potential Derivatization Pathways

Caption: Key Derivatization Reactions of the Title Compound.

Applications in Research and Drug Development

This compound is primarily utilized as a synthetic intermediate for the construction of more complex molecular architectures. Its value lies in the strategic placement of the imidazole and benzoate functionalities.

-

Medicinal Chemistry: N-arylimidazoles and related benzimidazoles are key components in molecules designed as anticancer agents, antivirals, antifungals, and inhibitors of various enzymes.[4][16] This compound serves as a readily available starting material for synthesizing libraries of potential drug candidates by modifying the ester group.[16][17]

-

Materials Science: The imidazole moiety can act as a ligand for metal centers, making this compound and its derivatives potential precursors for creating metal-organic frameworks (MOFs) or novel catalysts.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely published, safety precautions can be inferred from related compounds like ethyl benzoate.[7][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[18][19] Keep away from heat, sparks, and open flames, as related compounds are combustible.[7] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[9][18]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its dual functionality. A robust and scalable synthesis is accessible through modern copper-catalyzed Ullmann-type reactions. Its well-defined reactive sites—the ester and the imidazole ring—provide clear pathways for derivatization, positioning it as a strategic building block for creating diverse molecular libraries. For researchers in drug discovery and materials science, this compound represents a powerful and versatile tool for accessing novel and complex chemical matter.

References

- Chemspace. (n.d.). This compound - C12H12N2O2.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Acros Pharmatech. (n.d.). This compound.

- ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl).

- ResearchGate. (n.d.). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}ethyl benzoate derivatives.

- Zhong, X., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(24), 10186–10189.

- Alfa Aesar. (2011). Material Safety Data Sheet.

- ChemBK. (n.d.). This compound.

- PubChem. (n.d.). Ethyl 4-(1H-imidazol-1-yl)benzoate. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Ullmann condensation.

- ResearchGate. (2025). Ligand-Free Copper-Catalyzed Arylation of Imidazole.

- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).

- The Royal Society of Chemistry. (2014). Supporting information.

- ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole.

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069–3085.

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

Sources

- 1. 117296-92-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - C12H12N2O2 | CSSB00010286177 [chem-space.com]

- 3. This compound | C12H12N2O2 | CID 14459151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. rsc.org [rsc.org]

- 9. This compound [acrospharmatech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(1H-imidazol-1-yl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Identity

Ethyl 2-(1H-imidazol-1-yl)benzoate (CAS No. 117296-92-1) is a heterocyclic compound featuring a benzoate ester functional group substituted with an imidazole ring.[1][2] As a molecule incorporating both an aromatic ester and an imidazole moiety, it represents a structural motif of significant interest in medicinal chemistry and materials science. The imidazole ring is a common feature in many biologically active molecules, and its strategic placement on the benzoate scaffold can influence physicochemical properties critical for drug development, such as solubility, lipophilicity, and metabolic stability.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines standard methodologies for their experimental determination, and offers insights into the interpretation of its structural data.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 2-imidazol-1-ylbenzoate | PubChem[1] |

| CAS Number | 117296-92-1 | PubChem[1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 216.24 g/mol | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N2C=CN=C2 | Acros Pharmatech[2] |

| InChI Key | GKOGBVKQBZZPGT-UHFFFAOYSA-N | Acros Pharmatech[2] |

Predicted Physicochemical Properties and Their Relevance

Computational models provide valuable initial estimates of a compound's behavior. These predictions are instrumental in the early stages of drug discovery for filtering compound libraries and prioritizing synthetic targets. The following properties for this compound have been calculated using established algorithms.[1]

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Relevance in Drug Development |

|---|---|---|

| XLogP3 (Lipophilicity) | 1.9 | An indicator of a compound's lipophilicity. A value in this range is often associated with good oral bioavailability and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 44.1 Ų | Predicts the compound's transport properties. A TPSA below 140 Ų is generally favorable for cell membrane permeability. |

| Hydrogen Bond Donors | 0 | The absence of donor groups can influence solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms of the imidazole ring and the carbonyl oxygen act as acceptors, influencing solubility and potential biological interactions. |

| Rotatable Bond Count | 3 | A low number of rotatable bonds (<10) is correlated with higher oral bioavailability and metabolic stability. |

| Exact Mass | 216.089877630 Da | Crucial for high-resolution mass spectrometry analysis to confirm compound identity.[1] |

These computed values suggest that this compound possesses drug-like properties, complying with several criteria of Lipinski's Rule of Five, a foundational guideline for predicting the oral bioavailability of drug candidates.

Experimental Physical Properties: A Comparative Analysis

As of early 2026, specific, experimentally determined physical properties such as melting and boiling points for this compound are not widely reported in publicly accessible literature. In such cases, a comparative analysis with structurally related compounds can provide a reasonable estimation and context.

Expert Insight: The position of the imidazole substituent on the benzene ring significantly impacts physical properties due to steric and electronic effects. The ortho-position in the target compound, compared to the para-position in its isomer, can lead to intramolecular interactions that may lower the melting and boiling points.

Table 3: Comparative Physical Data of Related Benzoates

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Key Structural Difference |

|---|---|---|---|---|

| This compound | 117296-92-1 | Data not available | Data not available | Target Compound (ortho-substituted) |

| Ethyl 4-(1H-imidazol-1-yl)benzoate | 86718-07-2 | Data not available | 366 (Predicted)[3] | Isomer (para-substituted) |

| Ethyl Benzoate | 93-89-0 | -34[4] | 211-213[4] | Parent compound (unsubstituted) |

This comparison highlights that the addition of the imidazole group is expected to significantly raise the boiling point compared to the parent ethyl benzoate, due to increased molecular weight and polarity.

Standard Methodologies for Physical Property Characterization

For a novel or uncharacterized compound like this compound, the following standard laboratory protocols are essential for definitive physical property determination.

Workflow for Synthesis and Characterization

The logical flow from synthesis to complete characterization is a cornerstone of chemical research. This process ensures the identity and purity of the compound before further biological or material testing.

Caption: Workflow for synthesis and physical characterization.

A. Melting Point Determination (Thiele Tube or Digital Apparatus)

-

Principle: To determine the temperature range over which the solid-to-liquid phase transition occurs. A sharp, narrow melting range is indicative of high purity.

-

Methodology:

-

Load a small, dry sample of the crystalline compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device).

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

-

B. Solubility Assessment

-

Principle: To qualitatively or quantitatively determine the solubility of the compound in a range of standard solvents, which is critical for formulation and biological testing.

-

Methodology:

-

Add a pre-weighed amount of the compound (e.g., 1-5 mg) to a series of vials.

-

To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent (e.g., water, PBS, ethanol, DMSO, acetone).

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect for dissolution. If the solid dissolves, the compound is soluble at that concentration.

-

If the solid does not dissolve, continue adding the solvent in measured increments, vortexing after each addition, until dissolution occurs or a maximum volume is reached.

-

Classify solubility as: Very Soluble (<1 part solvent), Freely Soluble (1-10 parts), Soluble (10-30 parts), Sparingly Soluble (30-100 parts), or Insoluble (>100 parts).

-

C. Spectroscopic Characterization

While not physical properties in the classical sense, spectroscopic data are integral to confirming the compound's identity, which is a prerequisite for any physical property measurement.

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), distinct aromatic protons on the benzoate ring, and protons from the imidazole ring.[5][6]

-

¹³C NMR: Shows the number of chemically distinct carbon atoms.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass-to-charge ratio.[7]

Conclusion

This compound is a compound with significant potential, possessing computed physicochemical properties that are favorable for applications in drug discovery. While extensive experimental data on its physical properties remains to be published, established analytical methodologies can be readily applied to characterize the compound. The provided comparative data and standard protocols offer a robust framework for researchers to undertake a thorough evaluation of this promising molecule. The synthesis and subsequent detailed characterization are crucial next steps to fully unlock its potential.

References

- PubChem. (n.d.). ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Rodriguez, J., et al. (2020). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. ResearchGate.

- The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides.

- PubChem. (n.d.). Ethyl 4-(1H-imidazol-1-yl)benzoate. National Center for Biotechnology Information.

- Acros Pharmatech. (n.d.). This compound.

- Gencay, G., et al. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. National Institutes of Health.

- The Royal Society of Chemistry. (2014). Supporting Information.

- Khan, S. B., et al. (2010). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitro-benzoate. PubMed.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).

- Stenutz, R. (n.d.). ethyl benzoate.

- ChemBK. (n.d.). This compound.

- The Good Scents Company. (n.d.). ethyl benzoate.

- Wikipedia. (n.d.). Ethyl benzoate.

Sources

- 1. This compound | C12H12N2O2 | CID 14459151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [acrospharmatech.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 2-(1H-imidazol-1-yl)benzoate

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is the bedrock of innovation. Molecules like Ethyl 2-(1H-imidazol-1-yl)benzoate, which combines the biologically significant imidazole motif with a versatile benzoate scaffold, represent key building blocks for new therapeutic agents and functional materials.[1] An unambiguous determination of their structure is not merely an academic exercise; it is a critical prerequisite for understanding reactivity, predicting biological activity, and ensuring the integrity of subsequent research and development. This guide presents a holistic, multi-technique approach to the structure elucidation of this compound (CAS No: 117296-92-1), framed not as a rigid protocol, but as a logical, causality-driven scientific investigation.[2][3]

Foundational Strategy: A Multi-Pronged Spectroscopic Approach

The elucidation of a molecular structure is akin to solving a complex puzzle where each piece of spectroscopic data provides a unique clue. A single technique is rarely sufficient. Our strategy, therefore, relies on the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This workflow ensures that each analytical step validates and builds upon the last, culminating in a definitive structural assignment.

Caption: A logical workflow for structure elucidation.

Synthetic Context: The Ullmann Condensation Pathway

Understanding the synthetic route is crucial as it informs potential isomeric impurities. This compound is typically synthesized via a copper-catalyzed Ullmann condensation.[4] This reaction couples imidazole with an aryl halide, in this case, ethyl 2-halobenzoate.

Reaction Scheme: Imidazole + Ethyl 2-bromobenzoate —(Cu Catalyst, Base)→ this compound

The primary analytical challenge is to confirm the regioselectivity of this coupling. Has the imidazole coupled at the intended C2 position of the benzoate ring, or has an isomeric product, such as ethyl 4-(1H-imidazol-1-yl)benzoate, formed?[5] Our spectroscopic analysis must definitively answer this question. Modern variations of this reaction offer milder conditions and improved yields, often employing ligands like 4,7-dimethoxy-1,10-phenanthroline to facilitate the C-N bond formation.[6][7][8]

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Causality: The first analytical step is always to confirm the molecular weight and elemental composition. Mass spectrometry provides this fundamental data, validating that the correct atoms have assembled as expected. We employ Electron Ionization (EI) for its ability to produce a clear molecular ion and a reproducible fragmentation pattern that offers structural clues.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation:

-

Injector: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.[9]

-

Data Interpretation & Validation

The resulting mass spectrum is expected to confirm the molecular weight and provide evidence of the key structural components.

Table 1: Predicted Mass Spectrometry Data

| m/z (Daltons) | Predicted Fragment Ion | Significance |

| 216 | [M]⁺ | Molecular Ion: Confirms the molecular weight of 216.24 g/mol .[10] |

| 187 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 171 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group, a characteristic fragmentation of ethyl esters. |

| 144 | [M - C₂H₅O₂]⁺ | Loss of the entire carboxylate group. |

| 116 | [C₇H₄N₂]⁺ | Fragment corresponding to the benzimidazole core after rearrangement. |

| 68 | [C₃H₄N₂]⁺ | Imidazole cation. |

Trustworthiness: For absolute certainty, High-Resolution Mass Spectrometry (HRMS) should be performed. An observed mass of 216.090, corresponding to the calculated exact mass for C₁₂H₁₂N₂O₂ (216.0899), would unequivocally validate the elemental composition.[10]

Caption: Predicted EI-MS fragmentation pathway.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Causality: With the molecular formula confirmed, IR spectroscopy serves as a rapid and reliable method to verify the presence of key functional groups. For our target molecule, the most critical signatures are the ester carbonyl (C=O) and the vibrations of the aromatic and imidazole rings. Crucially, we must also confirm the absence of an N-H stretch, which would indicate unreacted imidazole.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum over a range of 4000-600 cm⁻¹, typically averaging 16 or 32 scans for a good signal-to-noise ratio.

Data Interpretation & Validation

The IR spectrum provides a distinct fingerprint of the molecule's covalent bonds.

Table 2: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3150 - 3050 | Aromatic & Imidazole C-H Stretch | Confirms the presence of the aromatic and heterocyclic rings.[11] |

| 2980 - 2850 | Aliphatic C-H Stretch | Corresponds to the ethyl group (-CH₂CH₃). |

| 1725 - 1710 | Ester C=O Stretch | Key Signal: Unambiguously confirms the presence of the ethyl ester functional group.[12] |

| 1600 - 1450 | Aromatic & Imidazole C=C/C=N Stretch | Multiple bands confirming the ring structures.[11] |

| 1250 - 1100 | Ester C-O Stretch | Strong band characteristic of the ester linkage. |

| Absence > 3200 | No N-H Stretch | Critical Evidence: The absence of a broad N-H band (typically ~3400-3200 cm⁻¹) confirms that the imidazole nitrogen is substituted.[13] |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every hydrogen and carbon atom. It is the only technique that can definitively prove the C2-substitution pattern on the benzoate ring. We will use a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC) to build a complete and self-validating structural picture.[14][15]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

-

2D NMR Acquisition: Acquire standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments to establish connectivity.

Data Interpretation & Validation

The ¹H NMR spectrum provides the first detailed map of the molecule's protons. The integration (area under each peak) confirms the proton count in each unique environment, while the chemical shift (position) and multiplicity (splitting pattern) reveal their electronic environment and neighboring protons.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| ~7.9 - 8.1 | Doublet (d) | 1H | H-6 (Benzoate) | Deshielded by the adjacent ester carbonyl. |

| ~7.5 - 7.7 | Multiplet (m) | 2H | H-4, H-5 (Benzoate) | Complex overlapping signals in the aromatic region. |

| ~7.3 - 7.4 | Doublet (d) | 1H | H-3 (Benzoate) | Aromatic proton adjacent to the imidazole substituent. |

| ~7.8 | Singlet (s) | 1H | H-2' (Imidazole) | The unique proton between the two nitrogen atoms. |

| ~7.2 | Singlet (s) | 1H | H-5' (Imidazole) | Imidazole proton. |

| ~7.1 | Singlet (s) | 1H | H-4' (Imidazole) | Imidazole proton. |

| ~4.3 - 4.4 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons split by the adjacent methyl group (3 protons + 1 = quartet). |

| ~1.3 - 1.4 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons split by the adjacent methylene group (2 protons + 1 = triplet). |

The ortho-substitution on the benzoate ring creates a complex, non-first-order splitting pattern for the four aromatic protons. A COSY experiment would be essential to trace their connectivity.

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O (Ester) | Characteristic downfield shift for a carbonyl carbon.[16] |

| ~140 - 120 | Aromatic & Imidazole Carbons | Region for sp² hybridized carbons. 9 distinct signals are expected (6 for benzoate, 3 for imidazole). |

| ~62 | -OCH₂CH₃ | Aliphatic carbon attached to an electronegative oxygen atom.[16] |

| ~14 | -OCH₂CH₃ | Upfield aliphatic methyl carbon.[16] |

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the quartet at ~4.3 ppm and the triplet at ~1.3 ppm, definitively proving they are part of the same ethyl group. It would also help trace the connectivity between the adjacent protons on the benzoate ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of all protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for proving long-range connectivity. A key correlation would be expected between the imidazole protons (e.g., H-2') and the quaternary carbon of the benzoate ring at the C2 position, providing irrefutable evidence of the C-N bond location.

Caption: The role of 1D and 2D NMR in structural validation.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of complementary data. Mass spectrometry confirms the molecular formula C₁₂H₁₂N₂O₂. Infrared spectroscopy verifies the presence of the critical ester functional group and the successful N-substitution of the imidazole ring. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic framework, confirming the ethyl ester moiety, the integrity of both rings, and—most critically—the regiochemistry of the C-N linkage at the C2 position of the benzoate ring. This rigorous, self-validating workflow exemplifies the standards of scientific integrity required in modern chemical research, providing a solid foundation for any future application of this versatile molecule.

References

- ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.

- AIP Publishing. Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. The Journal of Chemical Physics.

- PubChem. This compound.

- ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....

- ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl).

- ResearchGate. Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b.

- ACS Publications. A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry.

- PubMed Central. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy.

- MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.

- ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).

- The Royal Society of Chemistry. Supporting information.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- ChemBK. This compound.

- Acros Pharmatech. This compound.

- Biomed J Sci & Tech Res. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.

- Wikipedia. Ullmann condensation.

- PubChem. Ethyl 4-(1H-imidazol-1-yl)benzoate.

- Organic Chemistry Portal. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles.

- ACS Omega. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates.

- The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.

- MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.

- mzCloud. Ethyl 4 2 thioxo 2 3 dihydro 1H benzimidazol 1 yl benzoate.

- ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.

- ResearchGate. Structures of the (Imidazole)nH+ ... Ar (n=1,2,3) complexes determined from IR spectroscopy and quantum chemical calculations.

- PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.

- ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- ResearchGate. N-Arylation of Imidazoles: An Overview.

- Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.

- mzCloud. Ethyl benzoate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 117296-92-1|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ethyl 4-(1H-imidazol-1-yl)benzoate | C12H12N2O2 | CID 13423940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C12H12N2O2 | CID 14459151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 16. Ethyl benzoate(93-89-0) 13C NMR [m.chemicalbook.com]

"Ethyl 2-(1H-imidazol-1-yl)benzoate" CAS number 117296-92-1

An In-depth Technical Guide to Ethyl 2-(1H-imidazol-1-yl)benzoate (CAS: 117296-92-1)

Abstract

This compound, with CAS number 117296-92-1, is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of pharmaceuticals and functional materials. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and applications. We delve into the mechanistic details of its synthesis via N-arylation, offer a validated experimental protocol, and discuss its significance as a structural motif in medicinal chemistry. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.

Introduction: A Strategic Molecular Scaffold

This compound is a molecule of significant interest due to the convergence of two key chemical moieties: an imidazole ring and a benzoate ester group. The N-arylimidazole framework is a recurring motif in a multitude of biologically active compounds, known for its role in medicinal and biological chemistry.[1] The strategic placement of the imidazole ring at the ortho-position of the ethyl benzoate creates a scaffold ripe for further chemical modification. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, while the imidazole ring offers sites for coordination or further functionalization. This inherent reactivity makes it a valuable starting material for creating libraries of complex molecules for screening and development.

Physicochemical Properties and Identifiers

A summary of the key chemical and physical properties for this compound is presented below. These data are compiled from authoritative chemical databases and are essential for laboratory handling, reaction planning, and analytical characterization.[2][3][4][5]

| Property | Value | Source |

| CAS Number | 117296-92-1 | [2][6] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [2][3] |

| Molecular Weight | 216.24 g/mol | [2][3] |

| IUPAC Name | This compound | [2][7] |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N2C=CN=C2 | [3][5] |

| InChI Key | GKOGBVKQBZZPGT-UHFFFAOYSA-N | [4][5] |

| Calculated LogP | 1.9 | [2] |

| Appearance | Typically a solid at room temperature (predicted) | N/A |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Synthesis and Mechanistic Insights: The Ullmann Condensation

The primary route for synthesizing this compound is through a copper-catalyzed N-arylation reaction, a classic transformation known as the Ullmann condensation or Ullmann-type reaction.[8] This method is highly effective for forming a carbon-nitrogen bond between an aryl halide and a nitrogen-containing heterocycle like imidazole.[1]

Mechanistic Rationale

The Ullmann reaction traditionally requires high temperatures and stoichiometric copper, but modern protocols utilize catalytic amounts of a copper(I) source, often in the presence of a ligand to stabilize the catalyst and a base to facilitate the reaction.[8]

-

Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are the most common catalysts. The Cu(I) species is the active catalyst that participates in the oxidative addition and reductive elimination cycle.

-

Reactants: The reaction involves the coupling of imidazole with an activated aryl halide, typically ethyl 2-bromobenzoate or ethyl 2-iodobenzoate. Aryl iodides are generally more reactive than bromides.[8]

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial. Its role is to deprotonate the imidazole N-H, forming the more nucleophilic imidazolide anion, which then coordinates to the copper center.

-

Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they can dissolve the reagents and withstand the high temperatures (often >110 °C) required for the reaction to proceed efficiently.[8][9]

The general mechanism involves the formation of a copper(I)-imidazolide intermediate, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then reductively eliminates the final N-arylated product, regenerating the Cu(I) catalyst.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C12H12N2O2 | CID 14459151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 117296-92-1|this compound|BLD Pharm [bldpharm.com]

- 4. 117296-92-1|this compound| Ambeed [ambeed.com]

- 5. This compound [acrospharmatech.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. This compound - C12H12N2O2 | CSSB00010286177 [chem-space.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

"Ethyl 2-(1H-imidazol-1-yl)benzoate" molecular weight

An In-depth Technical Guide to Ethyl 2-(1H-imidazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details the molecule's fundamental physicochemical properties, centered on its molecular weight and chemical structure. A validated synthesis protocol is presented, explaining the mechanistic rationale behind the procedural choices. Furthermore, this guide outlines standard analytical techniques for structural confirmation and purity assessment, emphasizing the empirical validation of the compound's identity. The content is grounded in authoritative sources to ensure scientific accuracy and trustworthiness for professionals in drug development and chemical research.

Introduction

This compound (Figure 1) is an aromatic ester containing a core imidazole moiety. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The positioning of the imidazole group on the benzoate ring at the ortho-position creates a unique electronic and steric environment, making it a valuable building block for synthesizing more complex molecules, including potential pharmaceutical agents. This guide serves as a detailed resource, consolidating critical data on its molecular characteristics, a reliable synthesis workflow, and methods for its analytical validation.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties and Molecular Weight

The cornerstone of any chemical entity's characterization is its physicochemical profile. The molecular weight, derived from the molecular formula, is a critical parameter for stoichiometric calculations in synthesis, analytical characterization via mass spectrometry, and formulation development.

The molecular formula for this compound is C₁₂H₁₂N₂O₂[1][2][3]. Based on this, the calculated molecular weight is 216.24 g/mol [1][3][4]. This value is the weighted average of the masses of its constituent atoms in their natural isotopic abundances. For high-resolution mass spectrometry, the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 216.089877630 Da[1][3].

A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 216.24 g/mol | [1][3][4][5] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2][3] |

| Monoisotopic Mass | 216.089877630 Da | [1][3] |

| IUPAC Name | ethyl 2-imidazol-1-ylbenzoate | [1] |

| CAS Number | 117296-92-1 | [1][4][5] |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N2C=CN=C2 | [4] |

| InChI Key | GKOGBVKQBZZPGT-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area | 44.1 Ų | [1][3] |

Synthesis Protocol: Ullmann Condensation

The synthesis of this compound is effectively achieved via an Ullmann condensation reaction. This method is a cornerstone of N-arylation chemistry and is particularly suitable for forming bonds between aryl halides and nitrogen-containing heterocycles.

Causality and Experimental Rationale: The chosen protocol involves the copper-catalyzed coupling of ethyl 2-iodobenzoate with imidazole.

-

Ethyl 2-iodobenzoate: An aryl iodide is selected as the substrate because the Carbon-Iodine bond is weaker than C-Br or C-Cl bonds, making it more reactive and susceptible to oxidative addition to the copper catalyst.

-

Copper(I) Iodide (CuI): This is a common and effective catalyst for Ullmann reactions. The Cu(I) species is the active catalyst that facilitates the coupling process.

-

Potassium Carbonate (K₂CO₃): A mild inorganic base is required to deprotonate the imidazole N-H, generating the imidazolide anion, which is the active nucleophile in the reaction.

-

Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction, which often requires elevated temperatures.

Detailed Step-by-Step Methodology

-

Reagent Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-iodobenzoate (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can interfere with the catalytic cycle.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ethyl 2-iodobenzoate) is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMF and salts.

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed. These methods provide a self-validating system, ensuring the material meets the required standards for research and development.

-

Mass Spectrometry (MS): This is the most direct method to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) should yield a molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the protonated species (C₁₂H₁₃N₂O₂⁺), providing unambiguous confirmation of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons on both the benzoate and imidazole rings, the quartet and triplet for the ethyl group, and will confirm the substitution pattern.

-

¹³C NMR: Will show the correct number of carbon signals corresponding to the 12 carbons in the molecule, including the characteristic carbonyl signal of the ester.

-

-

Infrared (IR) Spectroscopy: Will display key absorption bands, including the C=O stretch of the ester group (typically around 1720 cm⁻¹) and C-N and C=C stretches from the aromatic and heterocyclic rings.

Applications and Research Significance

While this compound is primarily a building block, its structural motifs are relevant in drug discovery. Imidazole and benzimidazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors for enzymes like HCV NS5B RNA polymerase[6]. The synthesis of derivatives from this core structure could lead to the discovery of novel therapeutic agents for various diseases, including protozoal infections and viral diseases[7][8]. Its utility also extends to materials science as a ligand for creating metal-organic frameworks.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 216.24 g/mol [1][3][4]. Its synthesis is reliably achieved through established methods like the Ullmann condensation, and its identity can be rigorously confirmed with standard analytical techniques. As a versatile synthetic intermediate, it holds significant potential for the development of novel compounds in medicinal chemistry and materials science, making a thorough understanding of its properties and synthesis essential for researchers in the field.

References

- Acros Pharmatech. This compound. Available from: [Link] (Note: Direct link from search was to a specific product page which may be unstable; linking to main site).

- PubChem. This compound. National Center for Biotechnology Information.

- Rodríguez, J., et al. (2020). Synthesis and leishmanicidal evaluation of sulfanyl‐ and sulfonyl‐tethered functionalized benzoate derivatives featuring a nitroimidazole moiety. ResearchGate.

- PubChem. ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate. National Center for Biotechnology Information.

- ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2).

- ChemBK. This compound.

- PubChem. Ethyl 4-(1H-imidazol-1-yl)benzoate. National Center for Biotechnology Information.

- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

- ResearchGate. Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b.

Sources

- 1. This compound | C12H12N2O2 | CID 14459151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Ethyl 4-(1H-imidazol-1-yl)benzoate | C12H12N2O2 | CID 13423940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [acrospharmatech.com]

- 5. 117296-92-1|this compound|BLD Pharm [bldpharm.com]

- 6. ijrpc.com [ijrpc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 2-(1H-imidazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(1H-imidazol-1-yl)benzoate, a heterocyclic compound featuring a central benzene ring functionalized with both an ethyl ester and an imidazole moiety. N-aryl imidazoles are a significant class of compounds in medicinal chemistry and materials science. This document details the structural identification, physicochemical properties, a validated synthetic methodology based on the Ullmann condensation, and key characterization techniques for this specific molecule. While this compound serves as a valuable building block, this guide focuses on providing a robust framework for its synthesis and characterization, addressing the current lack of specific experimental data in publicly accessible literature.

Introduction and Nomenclature

This compound is a small molecule that belongs to the N-aryl imidazole class. These structures are of significant interest due to their presence in numerous biologically active compounds and their utility as precursors for N-heterocyclic carbenes (NHCs), which are pivotal ligands in organometallic catalysis. The strategic placement of the imidazole ring at the ortho position relative to the ethyl ester group on the benzene ring introduces unique steric and electronic properties, making it a versatile scaffold for further chemical elaboration.

IUPAC Name and Structural Identifiers

The definitive identification of a chemical entity is fundamental for scientific communication and reproducibility. The nomenclature and key identifiers for the topic compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 117296-92-1 | ChemBK, Ambeed[2][3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 216.24 g/mol | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N2C=CN=C2 | Acros Pharmatech[4] |

| InChI Key | GKOGBVKQBZZPGT-UHFFFAOYSA-N | Acros Pharmatech[4] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in the literature. However, computational predictions provide valuable estimates for its properties.

| Property | Predicted Value | Source |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 44.1 Ų | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

For context, the starting material, Ethyl Benzoate, is a colorless liquid with a melting point of -34 °C, a boiling point of 211-213 °C, and is almost insoluble in water.

Synthesis Pathway: The Ullmann Condensation

The formation of the C-N bond between an aryl group and a nitrogen-containing heterocycle is most effectively achieved through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[5] This method is superior to traditional nucleophilic aromatic substitution, which often requires harsh conditions and is limited to aryl systems bearing strong electron-withdrawing groups.

The synthesis of this compound is logically achieved via the N-arylation of imidazole with a suitable ethyl 2-halobenzoate, such as ethyl 2-bromobenzoate or ethyl 2-iodobenzoate. Copper(I) salts, particularly copper(I) iodide (CuI), are the most common catalysts for this transformation. The reaction typically requires a base to deprotonate the imidazole, and a high-boiling polar solvent. Modern iterations of the Ullmann reaction often employ a ligand to stabilize the copper catalyst and facilitate the reaction under milder conditions.

Caption: Synthetic pathway for this compound via Ullmann condensation.

Representative Experimental Protocol

Materials:

-

Ethyl 2-bromobenzoate (1.0 equiv)

-

Imidazole (1.2 - 1.5 equiv)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

1,10-Phenanthroline (10-20 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware for inert atmosphere reactions, work-up, and purification.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add imidazole (1.2-1.5 equiv), the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv), copper(I) iodide (5-10 mol%), and 1,10-phenanthroline (10-20 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Add anhydrous DMF or DMSO via syringe, followed by the addition of ethyl 2-bromobenzoate (1.0 equiv).

-

Reaction: Heat the reaction mixture to 110-140 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the insoluble inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Sources

- 1. This compound | C12H12N2O2 | CID 14459151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 117296-92-1|this compound| Ambeed [ambeed.com]

- 3. chembk.com [chembk.com]

- 4. This compound [acrospharmatech.com]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(1H-imidazol-1-yl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Ethyl 2-(1H-imidazol-1-yl)benzoate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental methodologies, and critical parameters involved in the synthesis of this N-aryl imidazole. The guide focuses on the two primary and most effective methods for the crucial C-N bond formation: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination. Detailed mechanistic insights, step-by-step experimental protocols, and comparative data are presented to enable the successful and reproducible synthesis of the target molecule.

Introduction: The Significance of N-Aryl Imidazoles

The imidazole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and synthetic molecules.[1] The unique electronic properties of the imidazole nucleus allow its derivatives to interact readily with various enzymes and receptors in biological systems, leading to a broad spectrum of bioactivities.[1] Consequently, imidazole-containing compounds have been extensively developed as therapeutic agents for a wide range of diseases.[2]

The N-aryl imidazoles, a subclass of imidazole derivatives, are of particular importance in medicinal chemistry.[3][4] The introduction of an aryl group at the N-1 position of the imidazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This compound is a member of this important class of compounds and serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[3] Its structure, featuring both an imidazole and a benzoate moiety, presents a versatile scaffold for further chemical modifications.

This guide will delve into the primary synthetic routes to this compound, providing the necessary technical details for its successful laboratory-scale preparation.

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of this compound hinges on the formation of the C-N bond between the imidazole ring and the phenyl ring of the ethyl benzoate moiety. A retrosynthetic analysis reveals two main approaches:

The primary challenge in this synthesis is the selective formation of the desired N-arylated product. Two powerful transition-metal-catalyzed cross-coupling reactions are particularly well-suited for this transformation:

-

The Ullmann Condensation: A copper-catalyzed reaction that is a classical and cost-effective method for forming C-N bonds.[5]

-

The Buchwald-Hartwig Amination: A palladium-catalyzed reaction known for its high efficiency and broad substrate scope.

The choice between these two methods will depend on factors such as catalyst availability, cost, desired reaction conditions, and functional group tolerance.

Synthesis of Starting Materials

The key precursors for the synthesis of this compound are imidazole and an activated ethyl benzoate derivative, typically Ethyl 2-iodobenzoate or Ethyl 2-bromobenzoate. Imidazole is commercially available. The synthesis of the ethyl 2-halobenzoates is a straightforward esterification of the corresponding 2-halobenzoic acids.

Synthesis of Ethyl 2-halobenzoates (Fischer Esterification)

A standard and efficient method for the synthesis of ethyl 2-halobenzoates is the Fischer esterification of the corresponding 2-halobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[6][7][8]

Experimental Protocol: Synthesis of Ethyl 2-iodobenzoate

-

To a round-bottom flask, add 2-iodobenzoic acid (1.0 eq).

-

Add an excess of absolute ethanol (e.g., 10-20 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 2-iodobenzoate.

Synthesis Pathway 1: The Ullmann Condensation

The Ullmann condensation is a well-established, copper-catalyzed method for the N-arylation of imidazoles.[9] While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols utilize ligands to facilitate the reaction under milder conditions.[10][11][12]

Mechanism of the Ullmann Condensation

The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reaction conditions. However, a generally accepted catalytic cycle involves the following key steps:

-

Formation of a Cu(I)-imidazole complex: The imidazole substrate coordinates with a Cu(I) species.

-

Oxidative Addition: The aryl halide oxidatively adds to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The N-arylated product is formed through reductive elimination, regenerating the Cu(I) catalyst.

Experimental Protocol for Ullmann Condensation

The following is a representative protocol for the synthesis of this compound via an Ullmann-type reaction, based on established procedures for similar N-arylations of imidazoles.[10][11]

Materials:

-

Ethyl 2-iodobenzoate or Ethyl 2-bromobenzoate

-

Imidazole

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (or a derivative like 4,7-dimethoxy-1,10-phenanthroline)

-

Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMSO)

Procedure:

-

To an oven-dried Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2.0 eq).

-

Add imidazole (1.2 eq) and Ethyl 2-iodobenzoate (1.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C for 18-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

| Parameter | Condition | Rationale |

| Catalyst | CuI (5-10 mol%) | A common and effective copper(I) source. |

| Ligand | 1,10-Phenanthroline | Stabilizes the copper catalyst and facilitates the reaction.[11] |

| Base | Cs₂CO₃ or K₃PO₄ | A strong, non-nucleophilic base is required.[10] |

| Solvent | Dioxane, Toluene, DMSO | High-boiling, polar aprotic solvents are typically used.[10] |

| Temperature | 100-120 °C | Sufficient thermal energy to drive the reaction. |

| Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the Cu(I) catalyst. |

Synthesis Pathway 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann reaction.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:

-

Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) complex to form a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine (imidazole in this case) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The N-arylated product is formed via reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

Experimental Protocol for Buchwald-Hartwig Amination

The following is a representative protocol for the synthesis of this compound via a Buchwald-Hartwig amination.

Materials:

-

Ethyl 2-bromobenzoate

-

Imidazole

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)

-

A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 eq).

-

Add imidazole (1.2 eq) and Ethyl 2-bromobenzoate (1.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 8-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |

| Ligand | Xantphos, BINAP | Bulky, electron-rich phosphine ligands are crucial for catalytic activity. |

| Base | NaOtBu, Cs₂CO₃ | A strong, non-nucleophilic base is required for deprotonation. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |

| Temperature | 80-110 °C | Generally milder conditions than the Ullmann reaction. |

| Atmosphere | Inert (Ar or N₂) | Essential to prevent catalyst deactivation. |

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity and purity. The following are the expected analytical data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol [13] |

| CAS Number | 117296-92-1[13] |

| Appearance | Expected to be a solid or oil |

Expected NMR Data:

-

¹H NMR: The spectrum is expected to show signals for the ethyl group (a quartet and a triplet), aromatic protons on the benzoate ring, and protons on the imidazole ring. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons of the benzoate ring, and the carbons of the imidazole ring.

Conclusion

The synthesis of this compound can be effectively achieved through two primary metal-catalyzed cross-coupling methodologies: the Ullmann Condensation and the Buchwald-Hartwig Amination. The choice of method will be dictated by the specific requirements of the synthesis, including cost, scale, and available resources. Both pathways offer reliable routes to this valuable N-aryl imidazole intermediate. The detailed protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important compound for its potential applications in drug discovery and materials science.

References

- Dike Moses Ekene. REPORT Lab work: ETHYL BENZOATE.

- Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.

- Rodríguez, M. A., et al. (2020). Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l.

- The Royal Society of Chemistry. (2014). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.

- Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...

- Acros Pharmatech. This compound.

- PubChem. This compound.

- Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of organic chemistry, 72(16), 6190–6199.

- Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 6(40), 10839-10857.

- Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N-Arylation of Imidazoles: An Overview.

- Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). Proposed mechanism for N-arylation of imidazole using various aryl halides.

- Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- Organic Chemistry Portal. Ullmann Reaction.

- Ma, D., & Cai, Q. (2008). Recent synthetic developments and applications of the Ullmann reaction. Accounts of chemical research, 41(11), 1450–1460.

- Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437.

- Royal Society of Chemistry. (2018). Microscale preparation of ethyl benzoate | Class experiment.

- Scribd. (n.d.). Synthesis of Ester | PDF | Ethanol.

- El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527.

- Sharifi, A., Moazami, M., Ghonouei, N., Abaee, M. S., & Mirzaei, M. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(6), 2742-2749.

- Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755.

- Ma, D., & Cai, Q. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Organic letters, 5(14), 2453–2455.

- Göksu, H. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(5), 21156-21161.

- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.

Sources

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]